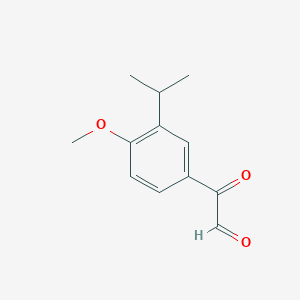
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C12H14O3 This compound is characterized by the presence of an isopropyl group, a methoxy group, and an oxoacetaldehyde moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-isopropyl-4-methoxybenzaldehyde with a suitable oxidizing agent. For instance, pyridinium chlorochromate in dichloromethane can be used to oxidize the benzaldehyde to the corresponding oxoacetaldehyde . The reaction is typically carried out in the presence of a molecular sieve and Celite to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxoacetaldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(3-Isopropyl-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxoacetaldehyde moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isopropyl-4-methoxybenzaldehyde
- 2-(3-Isopropyl-4-methoxyphenyl)acetic acid
- 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde
Uniqueness
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to the presence of both an oxoacetaldehyde group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(4-methoxy-3-propan-2-ylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-8H,1-3H3 |
Clé InChI |
AMDPZSNSFNFZFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(=O)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


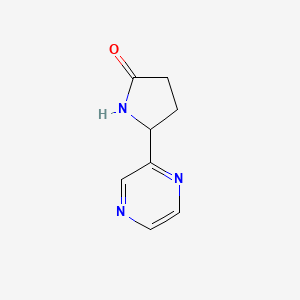
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
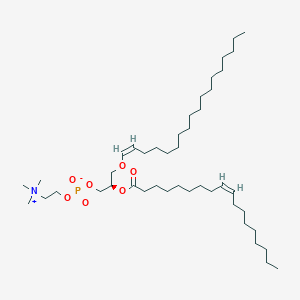

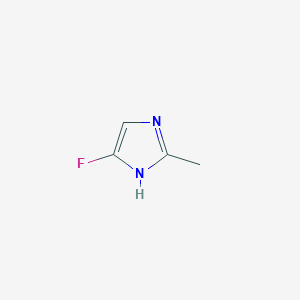


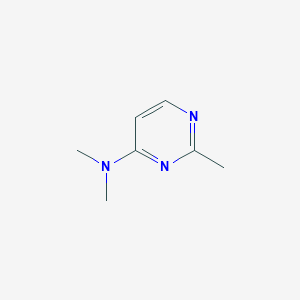

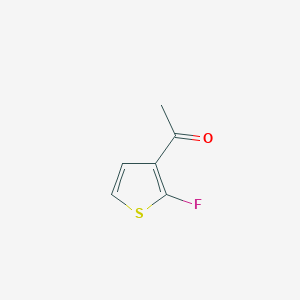
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)

![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
